3-(2,2-difluoroethoxy)-1H-pyrazole 3-(2,2-difluoroethoxy)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163325
InChI: InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9)
SMILES:
Molecular Formula: C5H6F2N2O
Molecular Weight: 148.11 g/mol

3-(2,2-difluoroethoxy)-1H-pyrazole

CAS No.:

Cat. No.: VC18163325

Molecular Formula: C5H6F2N2O

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-difluoroethoxy)-1H-pyrazole -

Specification

Molecular Formula C5H6F2N2O
Molecular Weight 148.11 g/mol
IUPAC Name 5-(2,2-difluoroethoxy)-1H-pyrazole
Standard InChI InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9)
Standard InChI Key MMKWGHKFKGBJRZ-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1)OCC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-(2,2-Difluoroethoxy)-1H-pyrazole is a monosubstituted pyrazole derivative with the molecular formula C₅H₆F₂N₂O and a molecular weight of 148.11 g/mol. Its IUPAC name, 5-(2,2-difluoroethoxy)-1H-pyrazole, reflects the substitution pattern: a difluoroethoxy group (-OCH₂CF₂) is attached to the fifth position of the pyrazole ring. The canonical SMILES representation, C1=C(NN=C1)OCC(F)F, and InChIKey (MMKWGHKFKGBJRZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Chemical Identity of 3-(2,2-Difluoroethoxy)-1H-Pyrazole

PropertyValue
Molecular FormulaC₅H₆F₂N₂O
Molecular Weight148.11 g/mol
IUPAC Name5-(2,2-Difluoroethoxy)-1H-pyrazole
SMILESC1=C(NN=C1)OCC(F)F
InChIKeyMMKWGHKFKGBJRZ-UHFFFAOYSA-N
PubChem CID135342067

Structural Analysis

The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The 2,2-difluoroethoxy substituent introduces steric and electronic effects due to the electronegative fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems. Quantum mechanical calculations or crystallographic data are unavailable in the public domain, but analogous pyrazole derivatives exhibit planar ring geometries with substituents influencing dipole moments and solubility .

Physicochemical Properties

Spectral Characteristics

Vibrational spectroscopy (IR) of related pyrazoles shows characteristic N-H stretches near 3200 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would display pyrazole proton signals between δ 6.5–7.5 ppm and CF₂ protons as a triplet near δ 4.5–5.0 ppm due to coupling with fluorine . Mass spectrometry would yield a molecular ion peak at m/z 148.11 with fragments corresponding to the loss of the difluoroethoxy group (-79 Da).

Recent Developments and Future Directions

The compound’s inclusion in a 2024 chemical catalog indicates ongoing interest in fluorinated pyrazoles. Future research should prioritize:

  • Synthetic Optimization: Developing scalable routes for high-purity production.

  • Mechanistic Studies: Elucidating its interaction with biological targets.

  • Ecotoxicity Assessments: Evaluating environmental impact in agrochemical formulations.

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